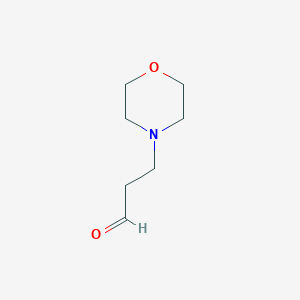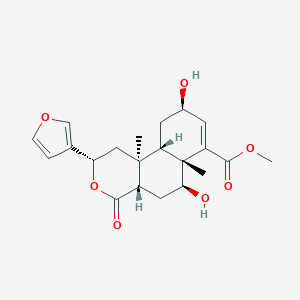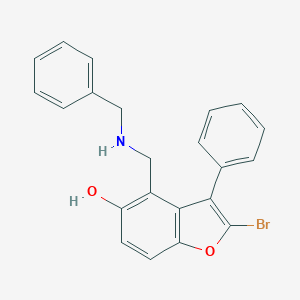
5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl-, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- acts as a monoamine releasing agent, which means it increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and stimulation of the central nervous system.
Biochemical And Physiological Effects
5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes changes in mood, behavior, and cognition, such as increased alertness, euphoria, and sociability. However, the long-term effects of 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- on the brain and other organs are not well understood.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- in lab experiments is its ability to selectively target specific neurotransmitter systems, allowing for the study of their function and regulation. However, the recreational use of 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has led to legal restrictions on its availability, making it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for the study of 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl-. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as anxiety, depression, and addiction. Another area of research is the development of novel 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- derivatives with improved therapeutic properties and reduced side effects. Additionally, further studies are needed to understand the long-term effects of 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- on the brain and other organs.
Synthesis Methods
5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- can be synthesized through a multi-step process involving the reaction of benzylamine with 1,4-dibromobutane, followed by the cyclization of the resulting intermediate with phenylacetic acid. The final product is obtained through purification and isolation.
Scientific Research Applications
5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has been studied for its potential therapeutic effects in various areas, including neurology, psychiatry, and oncology. Studies have shown that 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
properties
CAS RN |
100347-62-4 |
|---|---|
Product Name |
5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- |
Molecular Formula |
C22H18BrNO2 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-[(benzylamino)methyl]-2-bromo-3-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C22H18BrNO2/c23-22-20(16-9-5-2-6-10-16)21-17(18(25)11-12-19(21)26-22)14-24-13-15-7-3-1-4-8-15/h1-12,24-25H,13-14H2 |
InChI Key |
YGSQRCUTRBEXNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC2=C(C=CC3=C2C(=C(O3)Br)C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C=CC3=C2C(=C(O3)Br)C4=CC=CC=C4)O |
Other CAS RN |
100347-62-4 |
synonyms |
5-BENZOFURANOL, 4-(BENZYLAMINOMETHYL)-2-BROMO-3-PHENYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



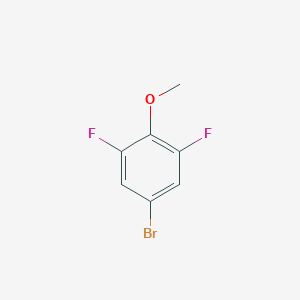
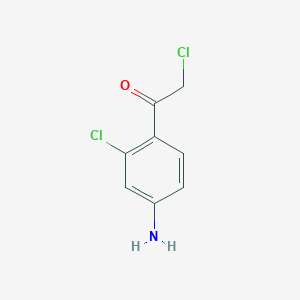
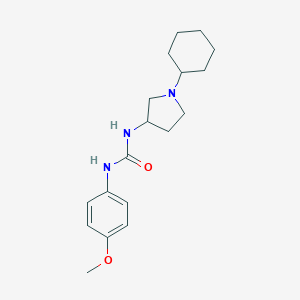
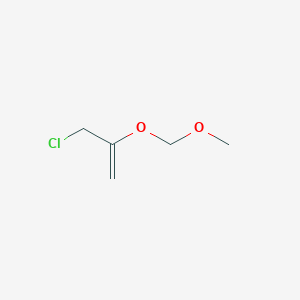

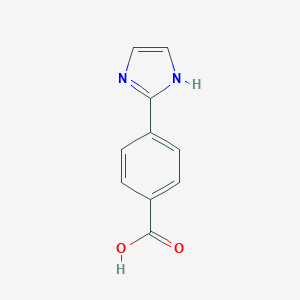
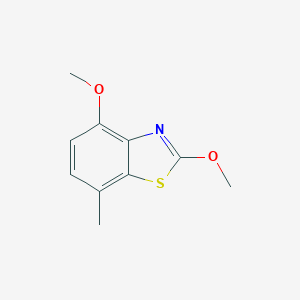
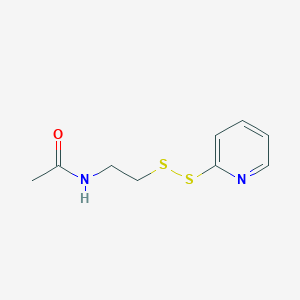
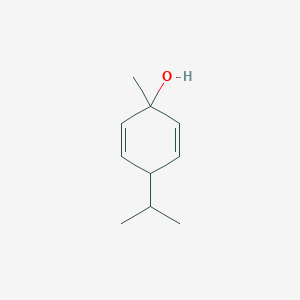
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
